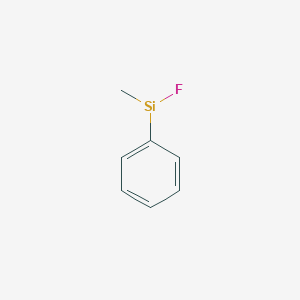
Methylphenylfluorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylphenylfluorosilane is an organosilicon compound with the chemical formula C₇H₉FSi. It consists of a silicon atom bonded to a methyl group, a phenyl group, and a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylphenylfluorosilane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with methyl fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize efficiency. The use of continuous flow reactors and advanced catalysts can enhance the production rate and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Methylphenylfluorosilane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Phenylmethylsilanol or phenylmethylsiloxane.
Oxidation: Phenylmethylsilanol.
Reduction: Various silanes depending on the specific reducing agent and conditions.
Scientific Research Applications
Methylphenylfluorosilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique chemical properties
Mechanism of Action
The mechanism by which methylphenylfluorosilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The pathways involved often include the formation of siloxane bonds and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Phenylsilane: Similar structure but lacks the fluorine atom.
Methylsilane: Contains a methyl group but lacks the phenyl and fluorine groups.
Fluorosilane: Contains a fluorine atom but lacks the phenyl and methyl groups
Uniqueness
Methylphenylfluorosilane is unique due to the presence of both a phenyl group and a fluorine atom bonded to the silicon atom. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in materials science and organic synthesis .
Properties
Molecular Formula |
C7H8FSi |
|---|---|
Molecular Weight |
139.22 g/mol |
InChI |
InChI=1S/C7H8FSi/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
FRZVRBYIGUEKKO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-Furan-2-yl-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14153957.png)
![Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]-](/img/structure/B14153969.png)
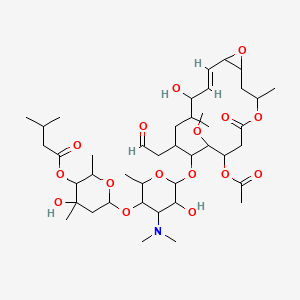
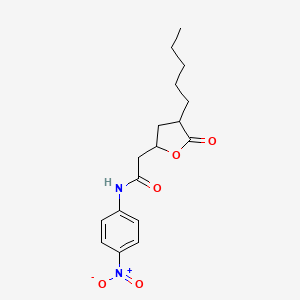
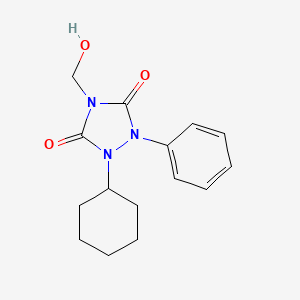
![6-Chloro-3-{2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide](/img/structure/B14153980.png)
![3-({[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid](/img/structure/B14153984.png)
![6a-Ethyloctahydro-4h-pyrrolo[3,2,1-ij]quinoline-2,9-dione](/img/structure/B14153995.png)
![3-(3-methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one](/img/structure/B14153996.png)
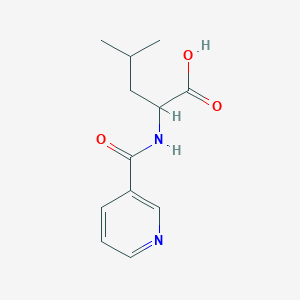
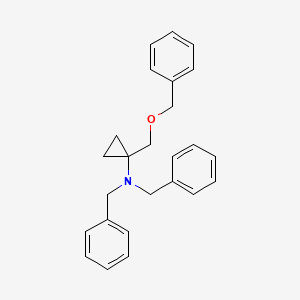
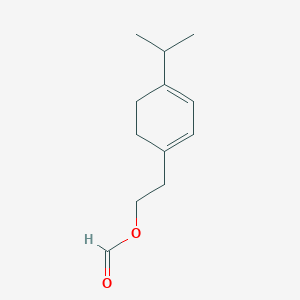
![[2-(4-Ethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14154034.png)
![4(3H)-Quinazolinone, 6-bromo-2-methyl-3-[4-(4-morpholinyl)phenyl]-](/img/structure/B14154044.png)
